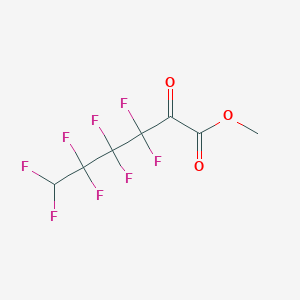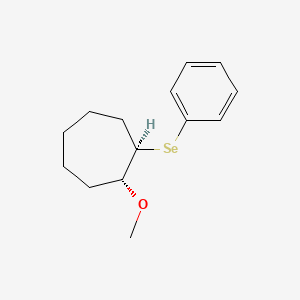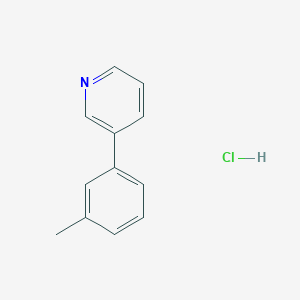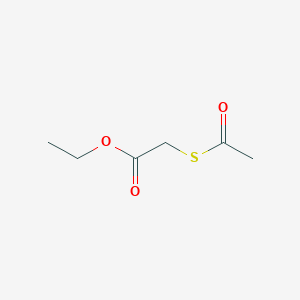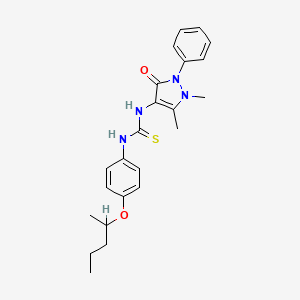
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an antipyryl group, a phenyl group substituted with a 1-methylbutoxy moiety, and a thiourea functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea typically involves the reaction of 4-antipyryl chloride with p-(1-methylbutoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and antipyryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of thioureas are often explored for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent.
Industry
In industry, thiourea derivatives are used in the production of polymers, dyes, and other materials. This compound may have applications in these areas as well.
Wirkmechanismus
The mechanism of action of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. The pathways involved would vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound of thiourea derivatives.
4-Antipyryl Thiourea: A similar compound with an antipyryl group and a thiourea group.
Phenylthiourea: A compound with a phenyl group and a thiourea group.
Uniqueness
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is unique due to the presence of both the antipyryl and phenyl groups substituted with a 1-methylbutoxy moiety. This combination of functional groups may confer unique chemical and biological properties, making it distinct from other thiourea derivatives.
Eigenschaften
CAS-Nummer |
73953-54-5 |
|---|---|
Molekularformel |
C23H28N4O2S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-pentan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C23H28N4O2S/c1-5-9-16(2)29-20-14-12-18(13-15-20)24-23(30)25-21-17(3)26(4)27(22(21)28)19-10-7-6-8-11-19/h6-8,10-16H,5,9H2,1-4H3,(H2,24,25,30) |
InChI-Schlüssel |
WWMHHDDCSFRBGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
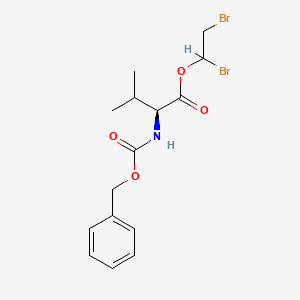
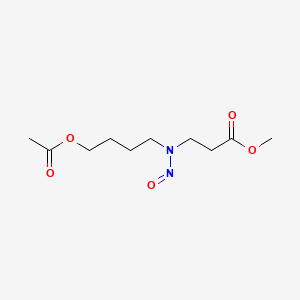
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
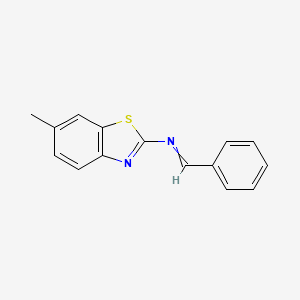
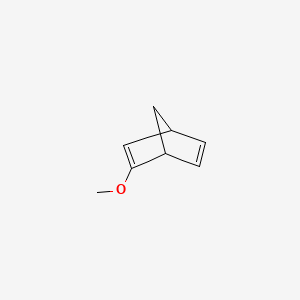
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
